4-Benzylpiperazine-1-carboximidamide hydroiodide

Description

Chemical Identity and Nomenclature

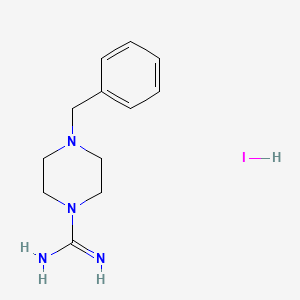

This compound possesses a well-defined chemical structure characterized by its piperazine ring system substituted with both benzyl and carboximidamide groups. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 4-benzylpiperazine-1-carboximidamide;hydroiodide. The hydroiodide salt form enhances the compound's stability and solubility characteristics, making it more suitable for research applications and potential pharmaceutical development.

The compound exhibits multiple synonymous names in chemical literature, including this compound, 4-benzyl-piperazine-1-carboxamidine hydriodide, and 4-benzylpiperazine-1-carboximidamide-hydrogen iodide. This diversity in nomenclature reflects the compound's presence across various chemical databases and research publications, each employing slightly different naming conventions while referring to the identical molecular entity.

Table 1: Chemical Identification Parameters

The molecular structure incorporates a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 positions. The benzyl substituent is attached to one nitrogen atom, while the carboximidamide group is connected to the other nitrogen atom. The hydroiodide counterion provides charge balance and influences the compound's physicochemical properties.

Structural analysis reveals that the carboximidamide group contains both primary amine and imine functionalities, contributing to the compound's potential for hydrogen bonding interactions and its ability to participate in various chemical transformations. The benzyl group provides aromatic character and hydrophobic interactions, while the piperazine ring offers conformational flexibility and additional sites for molecular recognition.

Historical Development and Discovery

The development of this compound can be traced through the broader history of piperazine derivative synthesis and medicinal chemistry research. The foundational work in piperazine chemistry dates back to the mid-20th century, when researchers first began exploring the therapeutic potential of substituted piperazine compounds. The parent compound benzylpiperazine was initially synthesized by Burroughs Wellcome & Company in 1944, establishing the groundwork for subsequent structural modifications and derivative development.

The specific synthesis methodology for carboximidamide-substituted piperazines emerged from research conducted in the early 2000s, focusing on the development of novel synthetic routes for guanidine and amidine-containing heterocycles. Guo and colleagues reported a comprehensive synthetic approach for preparing various carboximidamide derivatives, including 4-benzylpiperazine-1-carboximidamide, using 2-methyl-2-thiopseudourea sulfate as a key intermediate. This methodology involved the reaction of organic amines with methylated thiourea derivatives under reflux conditions, followed by treatment with barium chloride to facilitate product isolation.

The synthetic protocol established by these researchers demonstrated yields of approximately 70% for 4-benzylpiperazine-1-carboximidamide, with the product characterized by melting point analysis (184-185°C) and electrospray ionization mass spectrometry showing molecular ion peaks at mass-to-charge ratio 219.0. This synthesis represented a significant advancement in the preparation of functionalized piperazine derivatives and provided a reliable route for obtaining the compound in sufficient quantities for biological evaluation.

Table 2: Historical Synthetic Development Timeline

Significance in Medicinal Chemistry Research

This compound has demonstrated considerable significance in medicinal chemistry research, particularly in the development of novel therapeutic agents for cancer treatment and antimalarial therapy. Recent investigations have revealed that compounds incorporating the benzylpiperazine-carboximidamide structural motif exhibit potent biological activities across multiple therapeutic areas.

Research conducted by international pharmaceutical development teams has identified 7-chloro-4-aminoquinoline-benzimidazole hybrids containing carboximidamide substituents as promising candidates for both antiproliferative and antiplasmodial applications. These studies demonstrated that compounds incorporating cyclopentylamidine groups at the benzimidazole position showed remarkable selectivity profiles, with some derivatives exhibiting antiproliferative activity against lymphoma cells with half-maximal inhibitory concentration values ranging from 15.2 to 19.7 micromolar.

The antiplasmodial evaluation of quinoline-benzimidazole hybrids revealed exceptional potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Notably, compounds containing the carboximidamide functionality demonstrated nanomolar activity levels, with the most active hybrid showing half-maximal inhibitory concentration values of 28.7 nanomolar against the 3D7 strain and 22.9 nanomolar against the Dd2 strain. These results indicate that the carboximidamide group contributes significantly to the antimalarial efficacy while maintaining acceptable cytotoxicity profiles.

Table 3: Biological Activity Profile of Related Carboximidamide Compounds

The molecular imprinting applications of benzylpiperazine derivatives have opened new avenues for analytical chemistry and drug detection methodologies. Recent studies have demonstrated the successful development of molecularly imprinted polymers using benzylpiperazine as a template molecule, employing both self-assembly and semi-covalent approaches. These investigations revealed that semi-covalent polymers exhibit superior binding affinity and faster uptake kinetics compared to self-assembly systems, with imprinting factors ranging from 3 to 7.

The semi-covalent approach utilized benzylpiperazine 4-vinylphenyl carbamate as a template-monomer adduct, demonstrating significantly lower dissociation constant values and higher imprinting factors compared to traditional self-assembly methods. Cross-reactivity studies indicated marginal to low interference from structurally related compounds such as cocaine and morphine, while showing higher cross-reactivity with ephedrine and phenylpiperazine.

Structure-activity relationship analyses have provided valuable insights into the molecular determinants of biological activity for carboximidamide-containing compounds. Quantitative structure-activity relationship modeling resulted in predictive models with correlation coefficients exceeding 0.85 for antiplasmodial activity, identifying specific structural features that contribute to enhanced therapeutic efficacy. These findings have significant implications for rational drug design and the development of next-generation therapeutic agents incorporating the 4-benzylpiperazine-1-carboximidamide scaffold.

Properties

IUPAC Name |

4-benzylpiperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.HI/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQITJKGJPFOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594677 | |

| Record name | 4-Benzylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-15-0 | |

| Record name | 1-Piperazinecarboximidamide, 4-(phenylmethyl)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Piperazine with Benzyl Chloride

- Piperazine is reacted with benzyl chloride under controlled conditions to yield 1-benzylpiperazine.

- The reaction typically involves the use of piperazine dihydrochloride dissolved in ethanol saturated with dry hydrogen chloride at low temperatures (0°C), followed by the addition of benzyl chloride.

- The reaction mixture is cooled in an ice bath to precipitate 1-benzylpiperazine dihydrochloride as white plates.

- The precipitate is filtered, washed with dry benzene, and dried.

- The dihydrochloride salt is then basified (pH > 12) with sodium hydroxide and extracted with chloroform to isolate free 1-benzylpiperazine.

- Purification is achieved by distillation under reduced pressure, yielding 1-benzylpiperazine with a boiling point of 122-124°C at 2.5 mmHg and yields of 65-75%.

Table 1: Key Reaction Conditions for 1-Benzylpiperazine Synthesis

| Parameter | Condition |

|---|---|

| Starting materials | Piperazine dihydrochloride, benzyl chloride |

| Solvent | Ethanol saturated with dry HCl |

| Temperature | 0°C (ice bath) |

| Work-up | Filtration, basification with NaOH, chloroform extraction |

| Purification | Reduced pressure distillation |

| Yield | 65-75% |

| Boiling point | 122-124°C / 2.5 mmHg |

Conversion to 4-Benzylpiperazine-1-carboximidamide

The next step involves the transformation of 1-benzylpiperazine into the carboximidamide derivative.

General Synthetic Approach

- The carboximidamide group (-C(=NH)NH2) is introduced typically by reaction of the amine group of 1-benzylpiperazine with reagents such as cyanamide or amidine derivatives under controlled conditions.

- Although specific detailed procedures for 4-benzylpiperazine-1-carboximidamide are limited in the literature, analogous methods for related amidine compounds suggest the use of amidination reactions where the amine reacts with an amidine precursor or carbodiimide reagents.

- The reaction is usually carried out in polar solvents such as ethanol or methanol, sometimes under reflux, to ensure complete conversion.

Molecular Imprinting and Functionalization Studies

- Research involving molecular imprinting techniques with benzylpiperazine derivatives has utilized functional monomers like methacrylic acid and crosslinkers such as ethylene glycol dimethacrylate to create polymers with specific binding sites for benzylpiperazine-related compounds, including carboximidamide derivatives.

- These studies underscore the importance of precise functional group placement and suggest synthetic routes that preserve the amidine functionality while allowing further derivatization.

Formation of Hydroiodide Salt

The final step is the preparation of the hydroiodide salt of 4-benzylpiperazine-1-carboximidamide.

Salt Formation Procedure

- The free base 4-benzylpiperazine-1-carboximidamide is reacted with hydroiodic acid (HI) to form the hydroiodide salt.

- This is typically done by dissolving the free base in a suitable solvent such as ethanol or water, followed by the slow addition of hydroiodic acid under cooling to control exothermicity.

- The resulting salt precipitates out or can be isolated by evaporation or crystallization.

- The hydroiodide salt formation enhances the compound’s stability, solubility, and handling properties.

Table 2: Hydroiodide Salt Formation Parameters

| Parameter | Condition |

|---|---|

| Starting material | 4-Benzylpiperazine-1-carboximidamide (free base) |

| Acid | Hydroiodic acid (HI) |

| Solvent | Ethanol or water |

| Temperature | 0-25°C (controlled addition) |

| Isolation | Precipitation, filtration, drying |

| Result | This compound salt |

Summary of Preparation Methods

| Step | Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Synthesis of 1-benzylpiperazine | N-alkylation of piperazine | Piperazine dihydrochloride, benzyl chloride, ethanol, HCl, NaOH, chloroform extraction | 65-75% yield; purified by distillation |

| 2. Conversion to carboximidamide | Amidination or carbodiimide reaction | Cyanamide or amidine derivatives, polar solvents, reflux | Literature analogs suggest moderate yields |

| 3. Hydroiodide salt formation | Acid-base reaction | Hydroiodic acid, ethanol or water, cooling | Salt isolated by precipitation/crystallization |

Research Findings and Analytical Data

- The preparation of 1-benzylpiperazine is well-documented with established yields and purification methods.

- Amidination reactions to form carboximidamide derivatives are supported by analogous synthetic strategies in heterocyclic chemistry, though specific protocols for this exact compound are scarce in open literature.

- Hydroiodide salt formation is a standard acid-base reaction commonly employed to improve compound stability and solubility, with the hydroiodide salt of 4-benzylpiperazine-1-carboximidamide having a molecular weight of approximately 345.22 g/mol.

- Molecular imprinting studies involving 4-benzylpiperazine derivatives indicate that maintaining the integrity of the carboximidamide group is critical for binding specificity, indirectly supporting the need for mild conditions during amidination and salt formation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the carboximidamide group, potentially converting it to an amine.

Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Benzyl alcohol, benzaldehyde.

Reduction Products: Amines.

Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology

4-Benzylpiperazine derivatives have been studied for their potential as neuropharmacological agents. Specifically, they exhibit properties as monoamine releasing agents, with notable selectivity for dopamine and norepinephrine release, which could be beneficial in treating mood disorders and attention deficit hyperactivity disorder (ADHD) . The compound's action as a weak monoamine oxidase inhibitor (MAOI) further suggests its utility in modulating neurotransmitter levels .

1.2. Treatment of Psychosis

Research indicates that derivatives like RMI-10608, which is related to 4-benzylpiperazine, show promise in treating psychosis due to their NMDA antagonist properties . This mechanism may help prevent neurodegeneration associated with various psychiatric conditions.

1.3. Alzheimer's Disease Research

The compound's structural similarities with other piperazine derivatives have led to investigations into its potential as an inhibitor of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme (BACE 1), both critical targets in Alzheimer's disease therapy . Dual inhibition of these enzymes may provide a novel therapeutic strategy to combat cognitive decline.

Analytical Applications

2.1. Detection Methods

The increasing prevalence of piperazine derivatives in recreational drug use has necessitated the development of rapid detection methods. Recent studies have focused on liquid chromatography-mass spectrometry (LC-MS) techniques to identify 4-benzylpiperazine and its metabolites in biological samples . Such methods are crucial for monitoring substance abuse and ensuring public health safety.

Synthesis and Derivative Development

3.1. Synthetic Pathways

The synthesis of 4-benzylpiperazine-1-carboximidamide involves several chemical reactions, including the conversion of 4-cyanopyridine with toluene followed by catalytic hydrogenation . Understanding these pathways is essential for developing new derivatives with enhanced pharmacological properties.

3.2. Molecular Imprinting Techniques

Recent advancements include the use of molecular imprinting techniques to create selective sensors for detecting benzylpiperazine derivatives, showcasing the compound's versatility beyond pharmacological applications . These sensors can improve the specificity and sensitivity of drug detection methods.

Case Studies and Research Findings

| Study/Source | Key Findings | Implications |

|---|---|---|

| Study on RMI-10608 | Demonstrated efficacy as an NMDA antagonist | Potential treatment for psychosis |

| AChE/BACE 1 inhibition research | Showed promise for dual inhibition strategies | Novel therapeutic avenues for Alzheimer's disease |

| LC-MS detection method | Developed a rapid method for identifying piperazine derivatives | Enhanced monitoring of substance abuse |

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. For instance, it has been identified to interact with the TTD groove of the UHRF1 protein, favoring its open conformation. This interaction alters the binding affinity of UHRF1 to trimethylated histone H3, thereby affecting its functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Benzylpiperazine-1-carboximidamide hydroiodide with key analogs in terms of structural features, physicochemical properties, and commercial availability:

Key Structural and Functional Differences

Backbone and Substituents: The target compound’s piperazine ring distinguishes it from piperidone-based analogs (e.g., 1-Benzyl-3-piperidone), which contain a ketone group. Piperazine derivatives often exhibit enhanced solubility in polar solvents compared to piperidones due to their nitrogen-rich structure .

Counterion Effects :

- The hydroiodide salt in the target compound contrasts with hydrochloride salts (e.g., 1-Benzyl-3-piperidone hydrate hydrochloride). Hydroiodide salts may offer superior solubility in aqueous-organic mixtures, which is critical for pharmaceutical crystallization processes .

Functional Groups :

- The carboximidamide group (-C(=NH)NH₂) in the target compound and 4-(1-Methylethyl)piperazine-1-carboximidamide enables hydrogen bonding, which could enhance receptor-binding affinity in medicinal chemistry applications .

- Carboxylate esters (e.g., Benzyl 4-oxo-1-piperidinecarboxylate) are more hydrolytically stable but less reactive than carboximidamides, limiting their utility in nucleophilic reactions .

Price and Availability :

- The target compound is significantly more expensive than analogs like Benzyl 4-oxo-1-piperidinecarboxylate (¥58,100 vs. ¥12,000 for bulk quantities), likely due to the complexity of synthesizing the hydroiodide salt and carboximidamide group .

Research Implications

- Medicinal Chemistry: The benzyl-piperazine-carboximidamide scaffold is promising for targeting enzymes or receptors requiring hydrogen-bond donors (e.g., kinases, GPCRs). The hydroiodide salt’s solubility profile may enhance bioavailability .

- Safety Considerations : Toxicological data for many analogs (e.g., Benzyl 4-oxo-1-piperidinecarboxylate) are incomplete, necessitating caution in handling .

Biological Activity

4-Benzylpiperazine-1-carboximidamide hydroiodide (commonly referred to as 4-BCI hydroiodide) is a synthetic compound that has garnered interest in pharmacological research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

4-BCI hydroiodide is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₉I₄N₄

- Molecular Weight : Approximately 345.22 g/mol

The compound features a piperazine ring substituted at the 4-position with a benzyl group and a carboximidamide functional group, contributing to its solubility and stability in various solvents. The hydroiodide form enhances its pharmacokinetic properties, making it suitable for biological studies.

Research indicates that 4-BCI hydroiodide primarily acts on the UHRF1 protein, a crucial player in epigenetic regulation. Its mechanism involves:

- Monoamine Releasing Agent : It exhibits selectivity for dopamine release over serotonin by a ratio of 20 to 48 times, which is significant for its potential use in treating neurological disorders.

- Binding to UHRF1 : The compound binds to the TTD groove of UHRF1, impacting DNA methylation and histone modifications. This interaction is vital for gene regulation and cellular function.

Biological Activity

The biological activity of 4-BCI hydroiodide has been explored through various studies, highlighting its effects on neurotransmitter modulation and potential therapeutic uses:

- Neurotransmitter Interaction : The compound significantly interacts with monoamine transporters, modulating neurotransmitter levels in the brain. This property is essential for understanding its pharmacological effects.

- Therapeutic Potential : Due to its selectivity for dopamine release, it may have applications in treating conditions such as depression, anxiety, and other mood disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between 4-BCI hydroiodide and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₉I₄N₄ | Piperazine ring with benzyl substitution |

| 4-Benzyloxycarbonyl-piperidine | C₁₃H₁₉N | Additional carbonyl group |

| N-Benzyl-N'-methylpiperazine-1-carboximidamide | C₁₃H₁₈N₄ | N-methyl substitution enhancing lipophilicity |

These compounds share structural features but differ in their functional groups, which can significantly affect their biological activity and reactivity.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study highlighted the effects of piperazine derivatives on sensory processing, indicating that compounds similar to 4-BCI hydroiodide can influence cognitive functions such as attention and memory .

- Another research focused on the mitochondrial apoptosis pathway induction in glial cells by piperazine derivatives, suggesting potential neuroprotective roles for compounds like 4-BCI hydroiodide .

- Clinical Trials :

Q & A

Basic: What are the recommended methods for synthesizing 4-Benzylpiperazine-1-carboximidamide hydroiodide?

Methodological Answer:

The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A plausible route involves reacting 4-benzylpiperazine with a cyanamide derivative under basic conditions, followed by hydroiodic acid treatment to form the hydroiodide salt. Key steps include:

- Reagent Selection : Use alkyl halides or acyl chlorides for functional group introduction .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to isolate the product .

- Characterization : Confirm purity via HPLC (>98%) and structural integrity via / NMR, comparing peaks to analogous piperazine-carboximidamide derivatives .

Advanced: How can computational chemistry aid in optimizing reaction pathways for synthesizing derivatives of 4-Benzylpiperazine-1-carboximidamide?

Methodological Answer:

Computational tools like density functional theory (DFT) and reaction path search algorithms can predict energy barriers and intermediate stability. For example:

- Quantum Chemical Calculations : Simulate transition states to identify rate-limiting steps in nucleophilic substitution reactions .

- Machine Learning : Train models on PubChem reaction datasets to predict optimal solvents or catalysts for carboximidamide functionalization .

- Feedback Loops : Integrate experimental results (e.g., reaction yields) with computational data to refine parameters like temperature or pH .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydroiodic acid) .

- First Aid : For skin exposure, wash immediately with soap/water (15+ minutes); for eye contact, irrigate with saline solution and consult an ophthalmologist .

Advanced: How should researchers address contradictions in reported stability data of benzylpiperazine derivatives under varying pH conditions?

Methodological Answer:

- Systematic Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) at pH 1–14, monitoring via LC-MS for decomposition products .

- Kinetic Analysis : Plot degradation rates vs. pH to identify instability thresholds. For example, hydroiodide salts may degrade faster in alkaline conditions due to iodide oxidation .

- Cross-Validation : Compare results with structurally similar compounds (e.g., piperazine-1-carboximidamide derivatives) to identify trends .

Basic: What analytical techniques are effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>99%) .

- Spectroscopy : NMR (DMSO-d6, δ 2.5–3.5 ppm for piperazine protons; δ 7.2–7.4 ppm for benzyl aromatic protons) .

- Mass Spectrometry : ESI-MS ([M+H] expected m/z ~317.2 for CHN·HI) .

Advanced: What strategies elucidate reaction mechanisms of 4-Benzylpiperazine-1-carboximidamide in nucleophilic substitution reactions?

Methodological Answer:

- Isotopic Labeling : Use -labeled cyanamide to track nitrogen incorporation into the carboximidamide group .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify proton transfer steps .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., nitrilium ions) during reactions .

Basic: How should researchers handle and dispose of waste containing this compound?

Methodological Answer:

- Waste Segregation : Collect aqueous waste separately from organic solvents to avoid exothermic reactions .

- Neutralization : Treat acidic hydroiodide waste with sodium bicarbonate before disposal .

- Regulatory Compliance : Engage certified waste handlers for incineration (≥1200°C) to prevent environmental release of iodide ions .

Advanced: What methodological approaches study interactions of 4-Benzylpiperazine-1-carboximidamide with biological targets using in silico modeling?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters), prioritizing poses with lowest ΔG values .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor complex stability in physiological conditions .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with carboximidamide NH groups) using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.